molecular formula C7H13ClN4 B1405192 1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole hydrochloride CAS No. 1779129-54-2

1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole hydrochloride

Cat. No. B1405192
M. Wt: 188.66 g/mol
InChI Key: YVJWMLQIAWCRPW-UHFFFAOYSA-N
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Description

“1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole hydrochloride” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The compound also contains a 1,2,3-triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms . The pyrrolidine ring is attached to the triazole ring through a methylene (-CH2-) group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A convenient preparation of 1-(pyrrolidin-2-yl)-1H-azoles and their piperidine-derived homologues involves alkylation of azoles (viz. pyrazoles, imidazoles, and triazoles) with N-Cbz-prolinol mesylate or its analogues and subsequent deprotection . This two-step method allows for the synthesis of the title compounds in 16–65% yields .


Molecular Structure Analysis

The molecular structure of “1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole hydrochloride” is characterized by the presence of a pyrrolidine ring and a 1,2,3-triazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .


Chemical Reactions Analysis

The chemical reactions involving “1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole hydrochloride” are likely to be similar to those of other pyrrolidine and triazole derivatives . For instance, the compound can undergo reactions such as alkylation, deprotection, and others as part of its synthesis .

Safety And Hazards

The safety and hazards associated with “1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole hydrochloride” are not explicitly mentioned in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) for this compound for detailed safety information .

Future Directions

The future directions for research on “1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole hydrochloride” and similar compounds could involve further exploration of their biological activities and potential applications in drug discovery . The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Therefore, this compound could serve as a starting point for the synthesis of a variety of biologically active compounds .

properties

IUPAC Name

1-(pyrrolidin-2-ylmethyl)triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.ClH/c1-2-7(8-3-1)6-11-5-4-9-10-11;/h4-5,7-8H,1-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJWMLQIAWCRPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN2C=CN=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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